(Z)-alpha-(Methoxyimino)furoic acid, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-alpha-(Methoxyimino)furoic acid, sodium salt is a chemical compound with the molecular formula C7H7NO4Na and a molecular weight of 179.11 g/mol It is a sodium salt derivative of (Z)-alpha-(Methoxyimino)furoic acid, characterized by the presence of a furan ring and a methoxyimino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-alpha-(Methoxyimino)furoic acid, sodium salt typically involves the reaction of furan derivatives with methoxyimino compounds. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the coupling of a furan derivative with a methoxyimino compound in the presence of a palladium catalyst and a base . The reaction conditions often include the use of boron reagents and mild reaction temperatures to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process typically includes the optimization of reaction parameters such as temperature, pressure, and catalyst concentration to maximize yield and minimize by-products. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-alpha-(Methoxyimino)furoic acid, sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form furan derivatives with different functional groups.
Reduction: Reduction reactions can convert the methoxyimino group to other functional groups.
Substitution: The furan ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield furan carboxylic acids, while reduction reactions can produce furan alcohols .
Wissenschaftliche Forschungsanwendungen
(Z)-alpha-(Methoxyimino)furoic acid, sodium salt has several scientific research applications, including:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals, including antibacterial agents.
Biology: It is employed in the study of enzyme-catalyzed reactions and metabolic pathways involving furan derivatives.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of (Z)-alpha-(Methoxyimino)furoic acid, sodium salt involves its interaction with specific molecular targets and pathways. The methoxyimino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the furan ring can undergo various chemical transformations, affecting the compound’s overall reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furoic Acid: A simple furan derivative with a carboxylic acid group.
Furfural: An aldehyde derivative of furan used in various industrial applications.
Furfuryl Alcohol: A furan derivative with an alcohol functional group.
Uniqueness
(Z)-alpha-(Methoxyimino)furoic acid, sodium salt is unique due to the presence of both a methoxyimino group and a furan ring, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
65866-48-0 |
---|---|
Molekularformel |
C6H6NNaO4 |
Molekulargewicht |
179.11 g/mol |
IUPAC-Name |
sodium;(3Z)-3-methoxyiminofuran-2-carboxylate |
InChI |
InChI=1S/C6H7NO4.Na/c1-10-7-4-2-3-11-5(4)6(8)9;/h2-3,5H,1H3,(H,8,9);/q;+1/p-1/b7-4-; |
InChI-Schlüssel |
IFWFSHCLCHHOJH-ZULQGGHCSA-M |
Isomerische SMILES |
CO/N=C\1/C=COC1C(=O)[O-].[Na+] |
Kanonische SMILES |
CON=C1C=COC1C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.